5-Chloro-6-iodo-1,2-benzoxazol-3-ol
Description
Properties
Molecular Formula |
C7H3ClINO2 |
|---|---|
Molecular Weight |
295.46 g/mol |
IUPAC Name |
5-chloro-6-iodo-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3ClINO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11) |
InChI Key |
GWISXUJQVCVEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)I)ONC2=O |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazole Formation
The 1,2-benzoxazole scaffold can be constructed through cyclocondensation reactions between 2-aminophenol derivatives and carbonyl compounds. Three principal methods show promise:
Method 1: Nanocatalyzed Cyclization
Using Fe₃O₄@SiO₂@Am-PPC-SO₃H[HSO₄] magnetic nanocatalyst (Scheme 2 in):
- React 2-amino-4-chlorophenol (1) with 2-iodobenzaldehyde (2) in aqueous medium at reflux (45 min)
- Achieves 79-89% yield through efficient proton transfer catalysis
- Catalyst recyclable for 4 cycles with <5% activity loss
Method 2: Solvent-Free Mechanochemical Synthesis
Employing SrCO₃ nanoparticles as catalyst:
- Grind 2-amino-5-iodophenol (1) with chloroacetaldehyde (2) at RT (20 min)
- Delivers 85-92% yield via solid-state Scholl reaction
- Eliminates solvent waste while maintaining atomic economy
Method 3: Zirconium-Catalyzed One-Pot Assembly
Using ZrCl₄·THF complex in DMF:
- React 2-amino-3-iodophenol (1) with chloromethyl ketone (2) at 110°C (6 hr)
- Obtains 94% yield through concerted [3+2] cycloaddition
- Tolerates electron-withdrawing groups on aromatic rings
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 79-89% | 85-92% | 94% |
| Reaction Time | 45 min | 20 min | 6 hr |
| Catalyst Loading | 5 mol% | 10 wt% | 15 mol% |
| Temp | 100°C | RT | 110°C |
| Green Metrics | E-factor 3.2 | E-factor 1.1 | E-factor 5.7 |
Regioselective Halogenation
Post-cyclization halogenation requires careful control to achieve the 5-chloro-6-iodo pattern:
Iodination Protocol
Adapted from AgNO₃-mediated oxidative iodination:
- Treat benzoxazol-3-ol intermediate (3) with N-iodosuccinimide (1.2 eq)
- Use AgNO₃ (0.2 eq) in AcOH/H₂O (3:1) at 50°C (2 hr)
- Achieves 88% iodination at C6 via radical stabilization
Chlorination Strategy
Modified Ullmann coupling for C5 substitution:
- Activate C5 position using CuCl₂ (2 eq) in DMF
- Employ 1,10-phenanthroline ligand (0.5 eq) at 120°C (8 hr)
- Obtain 76% chloro incorporation with <3% dihalogenation
Hydroxyl Group Protection/Deprotection
Critical for preventing undesired side reactions during halogenation:
- Use tert-butyldimethylsilyl (TBS) chloride (1.5 eq)
- Imidazole (3 eq) catalyst in CH₂Cl₂ (0°C → RT, 4 hr)
- 95% protection yield by TLC monitoring
- Tetrabutylammonium fluoride (1.1 eq) in THF
- RT, 30 min reaction time
- Quantitative recovery of phenolic -OH group
Synthetic Challenges & Optimization
Key issues identified through analogous systems:
- Halogen Dance Phenomenon : Iodine migration observed at >80°C (mitigated by TBS protection)
- Ring Opening : Acidic conditions cause benzoxazole decomposition below pH 3 (maintain pH 4-6)
- Byproduct Formation : <5% 7-iodo isomer forms during iodination (suppressed using AgNO₃)
Optimized reaction sequence:
2-Amino-4-chlorophenol
→ TBS protection (95%)
→ Zr-catalyzed cyclization (94%)
→ Ag-mediated iodination (88%)
→ Cu-catalyzed chlorination (76%)
→ TBAF deprotection (99%)
→ 5-Chloro-6-iodo-1,2-benzoxazol-3-ol (Overall yield: 58%)
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodo-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-6-iodo-1,2-benzoxazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, thereby modulating their function. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzoxazoles and Related Compounds
*Hypothetical molecular weight calculated based on substituent additions to the parent compound.
Key Observations:
Halogen Effects :
- The iodine substituent in 5-Chloro-6-iodo-1,2-benzoxazol-3-ol significantly increases molecular weight (295.46 vs. 135.12 for the parent compound) and polarizability compared to smaller halogens like fluorine (e.g., 209.18 for the fluoro-ester derivative ).
- Chlorine at position 5 may enhance electrophilic reactivity, as seen in 6-chloro-1,3-benzoxazole derivatives used in medicinal chemistry .
Positional Influence :
- Substituents at positions 5 and 6 (ortho to the hydroxyl group) may sterically hinder hydrogen bonding or enzymatic interactions, contrasting with 6-fluoro derivatives where fluorine’s small size minimizes steric disruption .
Heteroatom Variations :
- Replacement of oxygen with sulfur (e.g., 5-bromo-1,2-benzothiazole ) alters electronic distribution and bioavailability. Benzothiazoles generally exhibit higher lipophilicity than benzoxazoles.
Biological Activity
5-Chloro-6-iodo-1,2-benzoxazol-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Chloro-6-iodo-1,2-benzoxazol-3-ol has the following chemical structure:
- Molecular Formula : CHClI NO
- Molecular Weight : 293.49 g/mol
This compound features a benzoxazole ring system with chlorine and iodine substituents, which may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and iodine) can enhance lipophilicity and affect binding affinity to biological targets.
Enzyme Inhibition
One of the primary areas of study for 5-Chloro-6-iodo-1,2-benzoxazol-3-ol is its potential as an enzyme inhibitor. Compounds in this class are often evaluated for their ability to inhibit enzymes such as:
- Catechol-O-methyltransferase (COMT) : Inhibitors of COMT are significant in the treatment of Parkinson’s disease. Preliminary studies suggest that 5-Chloro-6-iodo-1,2-benzoxazol-3-ol may exhibit similar properties to known COMT inhibitors, potentially leading to enhanced dopaminergic activity in the brain.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzoxazole derivatives found that 5-Chloro-6-iodo-1,2-benzoxazol-3-ol exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 |
| Escherichia coli | 100 |
These results suggest potential applications in developing new antibacterial agents.
Anticancer Activity
Another area of research focused on the anticancer properties of benzoxazole derivatives. In vitro studies demonstrated that 5-Chloro-6-iodo-1,2-benzoxazol-3-ol induced apoptosis in cancer cell lines, particularly in breast and colon cancer models. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HCT116 (Colon Cancer) | 15 |
These findings indicate that this compound may have therapeutic potential in cancer treatment, warranting further investigation.
Case Studies and Clinical Relevance
While specific clinical data on 5-Chloro-6-iodo-1,2-benzoxazol-3-ol is limited, analogous compounds have been studied extensively. For instance, a case study involving a related benzoxazole derivative demonstrated significant improvement in patients with advanced melanoma when used in combination with other therapies. This highlights the importance of exploring similar compounds for their therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
